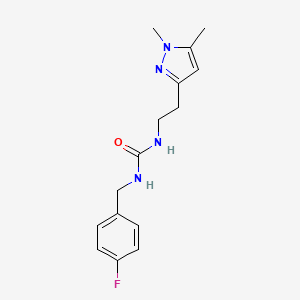
1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-fluorobenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-fluorobenzyl)urea is a chemical compound that belongs to the class of ureas
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-fluorobenzyl)urea typically involves the following steps:
Formation of 1,5-dimethyl-1H-pyrazol-3-yl ethylamine: This can be achieved by reacting 1,5-dimethyl-1H-pyrazole with ethylamine under suitable conditions.
Introduction of the fluorobenzyl group: The fluorobenzyl group is introduced through a reaction with 4-fluorobenzylamine.
Formation of the urea group: The final step involves the reaction of the intermediate with an isocyanate or carbonyl diimidazole to form the urea group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen atoms.
Substitution: Substitution reactions can occur at various positions on the pyrazole ring or the fluorobenzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Hydroxylated derivatives, carboxylic acids, and ketones.
Reduction: Amine derivatives and alcohols.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound has shown potential as an antileishmanial and antimalarial agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Agriculture: It can be used as a precursor for the synthesis of herbicides and pesticides due to its ability to disrupt biological processes in pests and weeds.
Material Science: The compound's properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-fluorobenzyl)urea exerts its effects involves interactions with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, altering their activity. The fluorobenzyl group enhances the compound's binding affinity and selectivity.
Molecular Targets and Pathways:
Enzymes involved in metabolic pathways.
Receptors on cell surfaces.
Pathways related to disease progression, such as those involved in malaria and leishmaniasis.
Comparaison Avec Des Composés Similaires
1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3-fluorobenzyl)urea
1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(2-fluorobenzyl)urea
1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-chlorobenzyl)urea
Uniqueness: 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-fluorobenzyl)urea stands out due to its specific substitution pattern on the benzyl group, which can influence its biological activity and chemical properties. The presence of the fluorine atom at the para-position enhances its binding affinity and metabolic stability compared to its analogs.
Propriétés
IUPAC Name |
1-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O/c1-11-9-14(19-20(11)2)7-8-17-15(21)18-10-12-3-5-13(16)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSMLCBUVHYAOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














